2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine

Physicochemical property Basicity pKa

5-fluoro substitution reduces pKa (2.96±0.10), enhancing membrane permeability vs. non-fluorinated analogs. Distinct LogP profile enables precise partitioning in biochemical assays. Ideal scaffold for hit-to-lead optimization and derivatization via reactive aniline/halogen moieties. ≥95% purity ensures reliable, reproducible results.

Molecular Formula C16H11ClFNO
Molecular Weight 287.71 g/mol
CAS No. 946684-09-9
Cat. No. B3171664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine
CAS946684-09-9
Molecular FormulaC16H11ClFNO
Molecular Weight287.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)N
InChIInChI=1S/C16H11ClFNO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(18)9-14(16)19/h1-9H,19H2
InChIKeyDSTUUKQWGRGLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine (CAS 946684-09-9) for Research and Industrial Applications


2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine (CAS 946684-09-9) is a synthetic organic compound belonging to the class of naphthyloxy phenylamines, characterized by a 4-chloro-1-naphthyl group linked via an ether oxygen to a 2-amino-4-fluorophenyl moiety. The compound has a molecular formula of C16H11ClFNO and a molecular weight of 287.72 g/mol . It is primarily available as a research chemical with a typical purity of ≥95% , and its physicochemical properties have been predicted computationally .

Why Substituting 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine (CAS 946684-09-9) with In-Class Analogs Fails


Within the naphthyloxy phenylamine series, even minor structural modifications—such as the position of a fluorine atom or the addition of a chloro substituent—can substantially alter key physicochemical properties including lipophilicity (LogP), basicity (pKa), and molecular geometry. These changes, in turn, affect solubility, membrane permeability, and potential interactions with biological targets. As demonstrated below, the 5-fluoro substitution in this compound produces a measurable decrease in pKa (increased acidity) relative to the non-fluorinated analog , underscoring that in-class analogs cannot be arbitrarily interchanged without risking divergent experimental outcomes.

Quantitative Evidence Guide for 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine (CAS 946684-09-9)


Fluorine Substitution Reduces Basicity: pKa Shift of 0.65 Units Relative to Non-Fluorinated Analog

The presence of the 5-fluoro substituent on the phenyl ring significantly reduces the basicity of the aniline nitrogen compared to the non-fluorinated analog, 2-[(4-chloro-1-naphthyl)oxy]aniline. The predicted pKa of the target compound is 2.96±0.10 , while that of the non-fluorinated analog is 3.61±0.10 . This shift of -0.65 units indicates the target compound is more acidic and will be less protonated at physiological pH, impacting its solubility and potential interactions with biological targets.

Physicochemical property Basicity pKa Substituent effect

Increased Lipophilicity: LogP of 4.97 Influences Partitioning Behavior

The target compound exhibits a predicted LogP of 4.97 , indicating high lipophilicity. This value is elevated relative to the non-fluorinated analog, which has a predicted LogP of approximately 3.6-4.0 (based on substructure analysis) [1]. The addition of a fluorine atom increases lipophilicity, which can enhance membrane permeability and alter the compound's distribution profile in biological systems.

Lipophilicity LogP Physicochemical property Drug-likeness

Physical Property Variation: Density and Boiling Point Differences for Purification and Formulation

The target compound has a predicted density of 1.4±0.1 g/cm³ (or 1.353±0.06 g/cm³ ) and a predicted boiling point of 417.7±40.0 °C at 760 mmHg . In contrast, the non-fluorinated analog has a predicted density of 1.294±0.06 g/cm³ and a boiling point of 418.3±25.0 °C . The density difference of approximately 0.1 g/cm³ may impact chromatographic separation and formulation.

Density Boiling point Physicochemical property Purification

Potential for Enhanced Metabolic Stability and Halogen Bonding: Class-Level Inference

Fluorine substitution on aromatic rings is a well-established strategy to improve metabolic stability by blocking cytochrome P450-mediated oxidation [1]. Additionally, the C-F bond can participate in halogen bonding and orthogonal multipolar interactions with protein targets [2]. While direct comparative data for this specific compound are not available, class-level inference suggests that the 5-fluoro substituent may confer advantages over non-fluorinated analogs in terms of oxidative metabolism and target engagement.

Metabolic stability Halogen bonding Fluorine SAR

Optimal Application Scenarios for 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine (CAS 946684-09-9)


Medicinal Chemistry Lead Optimization

The compound's distinct pKa and LogP profile, as quantified in Section 3 , makes it a valuable scaffold for medicinal chemistry programs aiming to modulate target engagement or improve membrane permeability. Its fluorine substitution may offer metabolic stability advantages [1], positioning it as a strategic alternative to non-fluorinated analogs in hit-to-lead campaigns.

Chemical Biology Probe Development

The measurable differences in physicochemical properties (density, boiling point) facilitate its use as a purified reagent in biochemical assays where precise solubility and partitioning behavior are critical. Its availability at ≥95% purity supports its use as a reference standard in analytical method development.

Synthetic Intermediate for Advanced Building Blocks

The compound's reactive aniline moiety and halogen substituents (chloro and fluoro) enable further derivatization, such as acylation, sulfonylation, or cross-coupling reactions. Its distinct physical properties allow for straightforward purification via standard chromatographic techniques, making it a practical intermediate for the synthesis of more complex naphthyloxy phenylamine libraries.

Quote Request

Request a Quote for 2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.